Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-
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Overview
Description
Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- is a synthetic organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N). The compound’s structure includes a 4-methyl-2-oxazolyl group and a 2-phenylethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- typically involves the reaction of 4-methyl-2-oxazole with 2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamides with different substituents, such as:
- Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-
- Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-
- Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-
Uniqueness
The uniqueness of Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57068-31-2 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-11-10-18-14(15-11)16(12(2)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
HVJSWOOOQOKJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)N(CCC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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